5-Amino-2-chlorobenzenesulfonic Acid
Overview
Description
5-Amino-2-chlorobenzenesulfonic acid: is an organic compound with the molecular formula C6H6ClNO3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 5-position and a chlorine atom at the 2-position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chlorobenzenesulfonic acid typically involves the sulfonation of 2-chloroaniline followed by nitration and reduction processes. The sulfonation is carried out using sulfuric acid, and the nitration is performed using a mixture of nitric acid and sulfuric acid. The final reduction step converts the nitro group to an amino group using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The process may also include purification steps like crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chlorobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzenesulfonic acids, aminobenzenes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 5-Amino-2-chlorobenzenesulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to form strong hydrogen bonds and ionic interactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in research and industrial applications .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzenesulfonic acid
- 4-Amino-2-chlorobenzenesulfonic acid
- 3-Amino-4-chlorobenzenesulfonic acid
Comparison: 5-Amino-2-chlorobenzenesulfonic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
5-amino-2-chlorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXCXBHLKDPWQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058968 | |
Record name | Benzenesulfonic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light-gray solid; [HSDB] | |
Record name | 6-Chlorometanilic acid | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | 6-Chlorometanilic acid | |
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Color/Form |
WHITE TO LIGHT-GREY POWDER | |
CAS No. |
88-43-7 | |
Record name | 5-Amino-2-chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Chlorometanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088437 | |
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Record name | 4-Chloroaniline-3-sulfonic acid | |
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Record name | Benzenesulfonic acid, 5-amino-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINO-2-CHLOROBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6W5Q8ZPN5 | |
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Record name | 6-CHLOROMETANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2566 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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